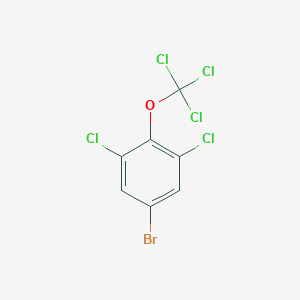

5-Bromo-1,3-dichloro-2-(trichloromethoxy)benzene

描述

属性

IUPAC Name |

5-bromo-1,3-dichloro-2-(trichloromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrCl5O/c8-3-1-4(9)6(5(10)2-3)14-7(11,12)13/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNAHIMDJVSVKLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)OC(Cl)(Cl)Cl)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrCl5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Structure and Conformation of Trichloromethoxy Benzene Derivatives

Introduction: The "Super-Lipophilic" Phantom

In the landscape of medicinal chemistry and agrochemical design, the trichloromethoxy group (

Unlike the methoxy group (

Structural Dynamics & Conformational Analysis

The conformation of (trichloromethoxy)benzene is defined by the competition between two opposing forces: electronic resonance and steric hindrance .

The "Orthogonal" Preference

In simple anisole (methoxybenzene), the

However, in (trichloromethoxy)benzene, the hydrogen atoms of the methyl group are replaced by bulky chlorine atoms.

-

Steric Clash: The van der Waals radius of Chlorine (1.75 Å) is significantly larger than Hydrogen (1.20 Å). A planar conformation would force the chlorine atoms into a severe steric clash with the ortho-hydrogens of the benzene ring.

-

The Twist: To relieve this strain, the

bond rotates out of the aromatic plane. Experimental and computational data suggest a preferred dihedral angle ( -

Electronic Consequences: This twisting decouples the oxygen lone pair from the aromatic

-system. Consequently, the oxygen atom acts less as a resonance donor (

The Anomeric Effect

Similar to the

Visualization: Conformational Energy Landscape

The following diagram illustrates the energy penalty associated with planarity in trichloromethoxy derivatives compared to anisole.

Physicochemical Properties & ADME Implications[1]

For drug developers, the

Lipophilicity (LogP)

The replacement of hydrogens with chlorines drastically increases lipophilicity.

-

Hansch

Value: The -

Application: This "super-lipophilicity" is useful for driving compounds across the Blood-Brain Barrier (BBB), provided the molecular weight remains within limits.

Electronic Parameters (Hammett )

Due to the orthogonal twist (loss of resonance) and the electronegativity of chlorine:

- (Para): Strongly positive (electron-withdrawing).

- (Meta): Positive (inductive withdrawal).

-

Field Effect: The

group exerts a strong through-space electrostatic field, influencing the pKa of nearby ionizable groups.

Metabolic Stability

Critical Warning: Unlike the metabolically robust

-

Hydrolysis: It can hydrolyze to form carbonates or chloroformates under physiological conditions or in the presence of Lewis acids.

-

Metabolism: Cytochrome P450 enzymes can attack the C-Cl bonds (oxidative dechlorination), leading to reactive acyl chloride intermediates. This makes

less suitable for final drugs but excellent for prodrugs or agrochemicals where degradation is acceptable.

Synthetic Pathways[2][3]

The synthesis of trichloromethoxy benzenes requires careful control of radical conditions to prevent ring chlorination.

Primary Route: Radical Photo-Chlorination

The industry-standard method involves the exhaustive chlorination of anisoles.

Mechanism:

-

Initiation: Homolytic cleavage of

by UV light or radical initiator (AIBN). -

Propagation: Chlorine radical abstracts a hydrogen from the methoxy group (low BDE due to adjacent oxygen stabilization).

-

Termination: Recombination of radicals.

Workflow Diagram:

Alternative Route: Thionocarbonate Chlorination

For substrates sensitive to radical conditions, trichloromethoxy compounds can be generated from phenols via chlorothionoformates, followed by chlorination with

Experimental Protocols

Protocol: Synthesis of (Trichloromethoxy)benzene

Based on standard radical chlorination methodologies.

Reagents:

-

Anisole (10.8 g, 0.1 mol)

-

Chlorine gas (

) -

Phosphorus Pentachloride (

) - Catalytic amount[1] -

Solvent: Carbon Tetrachloride (

) or

Procedure:

-

Setup: Equip a 250 mL three-neck round-bottom flask with a gas inlet tube, a reflux condenser, and a quartz immersion well for a UV lamp (medium pressure Hg).

-

Dissolution: Dissolve anisole in 100 mL of solvent. Add 0.5 g of

(scavenges water and catalyzes the reaction). -

Reaction: Heat the solution to mild reflux (

). Turn on the UV lamp. -

Addition: Bubble chlorine gas slowly through the solution. Monitor the reaction by GC-MS.

-

Checkpoint: The reaction proceeds sequentially:

. -

Note: The final chlorination step is the slowest due to steric hindrance.

-

-

Termination: Stop chlorine flow once the dichloromethyl peak disappears (< 1%).

-

Purification: Purge with

to remove excess

Computational Characterization (DFT)

To validate the orthogonal conformation in your specific derivative:

-

Software: Gaussian 16 or ORCA.

-

Functional/Basis Set: B3LYP-D3(BJ)/6-311G(d,p). Dispersion correction (D3) is critical for capturing Cl...H interactions.

-

Scan: Perform a relaxed potential energy surface (PES) scan of the

dihedral angle from -

Expectation: You should observe a global minimum near

and a transition state maximum at

Data Summary: Substituent Comparison

| Property | Methoxy ( | Trifluoromethoxy ( | Trichloromethoxy ( |

| Bond Length (C-X) | 1.09 Å (C-H) | 1.35 Å (C-F) | 1.76 Å (C-Cl) |

| Conformation ( | Planar ( | Twisted ( | Orthogonal ( |

| Hansch | -0.02 | 1.04 | ~2.20 |

| Hammett | -0.27 (Donor) | 0.35 (Withdrawing) | > 0.40 (Est.[2][3] Withdrawing) |

| Chemical Stability | High | Very High | Low (Hydrolyzable) |

References

-

PubChem. (Trichloromethoxy)benzene Compound Summary (CID 40773).[4] National Library of Medicine. Retrieved from [Link]

-

Leroux, F. R., et al. (2008).[5] Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry.[5] (Discusses the trichloromethyl ether intermediate pathway). Retrieved from [Link][5]

-

Feiring, A. E. (1979). Chemistry in Hydrogen Fluoride. 7. Preparation of Aryl Trifluoromethyl Ethers. The Journal of Organic Chemistry.[5] (Details the conversion of trichloromethoxy benzenes to trifluoromethoxy analogs).

- Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Source for Hansch and Hammett values).

Sources

Literature review of halogenated trichloromethoxy benzene synthesis

Technical Guide for Process Chemists & Drug Developers

Executive Summary & Strategic Importance

The trichloromethoxy group (–OCCl₃) is a pivotal intermediate in the synthesis of trifluoromethoxy (–OCF₃) arenes, a structural motif that has revolutionized medicinal chemistry.[1] The –OCF₃ group enhances lipophilicity and metabolic stability, improving the bioavailability of drug candidates.[1]

However, the synthesis of the trichloromethoxy precursor is the rate-limiting step in this value chain.[1] Unlike simple alkylations, introducing a trichloromethyl group onto an oxygen atom attached to an aromatic ring requires overcoming significant electronic and steric challenges.[1]

This guide focuses on the radical photo-chlorination of halogenated anisoles , the industry-standard method that balances yield, scalability, and cost.[1] We will dissect the synthesis of 4-chloro-1-(trichloromethoxy)benzene as a representative case study, providing a protocol that minimizes the common pitfall of competitive ring chlorination.

Mechanistic Foundations

To master this synthesis, one must understand the competition between two distinct reaction pathways occurring simultaneously in the reactor.

The Competitive Landscape[1]

-

Desired Pathway (Radical Substitution): High-energy chlorine radicals (Cl[1]•) abstract hydrogen from the methoxy group.[1] This is a chain reaction driven by bond dissociation energies (BDE).[1]

-

Undesired Pathway (Electrophilic Aromatic Substitution - EAS): Molecular chlorine (Cl₂) acts as an electrophile, attacking the electron-rich aromatic ring.[1]

The Expert's Insight: The presence of a halogen on the ring (e.g., 4-chloroanisole) actually assists the chemist.[1] The electron-withdrawing nature of the chloro-substituent deactivates the ring toward EAS, making the desired radical attack on the methoxy group more favorable compared to unsubstituted anisole.[1]

Reaction Mechanism Diagram (DOT)

The following diagram illustrates the radical chain mechanism and the critical termination steps.

Figure 1: Radical chain propagation mechanism for the conversion of methoxy arenes to trichloromethoxy arenes.

Synthetic Strategy: The "PCBTF" Protocol

Historically, Carbon Tetrachloride (CCl₄) was the solvent of choice due to its inertness toward radicals.[1] With CCl₄ banned or heavily restricted, Parachlorobenzotrifluoride (PCBTF) has emerged as the superior alternative.[1]

Why PCBTF?

-

Inertness: The –CF₃ and –Cl groups deactivate the PCBTF ring, preventing it from participating in the chlorination.[1]

-

Boiling Point (139°C): Allows for higher reaction temperatures.[1] Higher temperatures favor the radical pathway (high activation energy) over the ionic ring chlorination pathway (lower activation energy).[1]

-

Solubility: Excellent solvency for both the anisole substrate and the chlorinated product.[1]

Additive Strategy: Phosphorus Trichloride (PCl₃)

Expert Tip: Adding catalytic amounts of PCl₃ (0.5 - 1.0 wt%) can suppress ring chlorination.[1] PCl₃ acts as a scavenger for moisture (which can catalyze EAS) and potentially modifies the activity of the chlorine species.[1]

Detailed Experimental Protocol

Target: Synthesis of 4-chloro-1-(trichloromethoxy)benzene from 4-chloroanisole.

Equipment Setup

-

Reactor: Jacketed borosilicate glass reactor (UV transparent).[1]

-

Light Source: Medium-pressure Mercury vapor lamp (dominant emission at 365 nm) inserted into a quartz immersion well.[1]

-

Gas Feed: Cl₂ gas cylinder with a mass flow controller; N₂ line for purging.

-

Scrubber: The reactor vent must lead to a dual-stage scrubber (Water trap for HCl, followed by 10-20% NaOH for excess Cl₂).[1]

Step-by-Step Procedure

-

Charge: Load the reactor with PCBTF (Solvent, 4 volumes relative to substrate) and 4-Chloroanisole (1.0 equiv).[1]

-

Additive: Add PCl₃ (0.01 equiv).

-

Inertion: Purge the system with N₂ for 15 minutes to remove O₂ (O₂ is a radical inhibitor).[1]

-

Initiation:

-

Chlorination:

-

Monitoring: Monitor reaction progress via GC-FID.

-

Workup:

Process Workflow Diagram (DOT)

Figure 2: Industrial workflow for the photo-chlorination process.

Data & Troubleshooting Guide

Comparative Solvent Performance

The choice of solvent dramatically impacts the ratio of Side-Chain (SC) vs. Ring Chlorination (RC).[1]

| Solvent | Temperature | Yield (SC Product) | Ring Chlorination Impurity | Notes |

| PCBTF | 135°C | 92 - 95% | < 3% | Recommended.[1] High boiling point favors radical path.[1] |

| Benzotrifluoride | 102°C | 84% | ~10% | Lower temp leads to higher ring chlorination.[1] |

| CCl₄ | 77°C | 75% | 15-20% | Banned.[1] Poor selectivity due to low temp.[1] |

| Neat (No Solvent) | 100-120°C | 60-70% | >20% | High concentration of substrate promotes bimolecular EAS.[1] |

Troubleshooting Matrix

| Issue | Probable Cause | Corrective Action |

| High Ring Chlorination | Temperature too low.[1] | Increase reaction temperature to reflux.[1][4] |

| HCl accumulation.[1] | Increase N₂ purge rate or reflux vigor to strip HCl.[1] | |

| Presence of moisture.[1][3][5] | Dry all reagents; ensure PCl₃ is active.[1] | |

| Stalled Reaction | Oxygen inhibition.[1] | Check N₂ purge; check system for leaks. |

| UV Lamp degradation.[1] | Clean quartz well (fouling blocks UV); replace lamp.[1] | |

| Dark Coloration | Polymerization/Tars.[1] | Reduce Cl₂ flow rate; ensure adequate agitation. |

Safety & Compliance (E-E-A-T)

This process involves high-hazard materials.[1][5] Adherence to strict safety protocols is non-negotiable.

-

Chlorine Gas: Highly toxic and corrosive.[1] All operations must be performed in a fume hood with a verified face velocity.[1] Personnel must carry emergency escape respirators.[1]

-

UV Radiation: Direct eye exposure to UV-C can cause permanent damage.[1] The reactor must be shielded with opaque materials (e.g., aluminum foil or specialized cabinets) during operation.[1]

-

PCBTF: While safer than CCl₄, it is a flammable liquid (Flash point ~43°C).[1] Ground all equipment to prevent static discharge.[1]

-

HCl Generation: The reaction generates stoichiometric quantities of HCl gas.[1] Ensure the scrubber capacity is calculated to neutralize the total theoretical mass of HCl produced.

References

-

Process for the Prepar

-

Benzene, 2,4-dichloro-1-methoxy- (Precursor Synthesis).

-

Method of Reducing Ring Chlorination in the Manufacture of a Trichloromethoxybenzene.

- Source: WIPO (WO2000012456)

- Context: Details the importance of removing phenol impurities and using specific solvents to improve yield.

-

URL:[Link]

-

2,4-Dichloro-1-(trichloromethyl)

Sources

- 1. EP0860416A1 - Method of making trichloromethoxybenzene - Google Patents [patents.google.com]

- 2. US5773668A - Method of making trichloromethoxybenzene - Google Patents [patents.google.com]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. WO2000012456A1 - Method of reducing ring chlorination in the manufacture of a trichloromethoxybenzene - Google Patents [patents.google.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

Electronic effects of trichloromethoxy group on benzene ring reactivity

An In-Depth Technical Guide to the Electronic Effects of the Trichloromethoxy Group on Benzene Ring Reactivity

Abstract

The trichloromethoxy (-OCCl₃) group is a substituent of significant interest in organic synthesis, primarily for its role as a precursor to the valuable trifluoromethoxy (-OCF₃) group. Its electronic influence on an aromatic ring is a nuanced interplay of competing effects. This guide provides a detailed analysis of the inductive and resonance contributions of the -OCCl₃ group, concluding that it functions as a potent, deactivating substituent for electrophilic aromatic substitution (EAS) due to a dominant negative inductive effect (-I). Critically, despite this strong deactivation, the group directs incoming electrophiles to the ortho and para positions. This regioselectivity is rationalized by resonance stabilization of the cationic intermediates. Conversely, its powerful electron-withdrawing nature strongly activates the benzene ring toward nucleophilic aromatic substitution (SNAr) by stabilizing the anionic Meisenheimer intermediate. This dual reactivity makes (trichloromethoxy)benzene a versatile, albeit challenging, synthetic building block.

Deconstructing the Electronic Profile of the Trichloromethoxy Group

The reactivity of a substituted benzene ring is governed by the electronic effects of the substituent, which are broadly categorized into inductive and resonance effects.[1][2] The trichloromethoxy group's influence is best understood by dissecting these two contributions.

The Negative Inductive Effect (-I): A Dominant Force

The inductive effect describes the polarization of a sigma (σ) bond due to electronegativity differences, with the effect propagating through the carbon chain.[1][3][4] The -OCCl₃ group possesses an exceptionally strong electron-withdrawing inductive effect for two primary reasons:

-

Electronegativity of Oxygen: The oxygen atom is inherently more electronegative than the carbon of the benzene ring, initiating a pull of electron density from the ring through the C-O sigma bond.

-

Amplification by the -CCl₃ Moiety: The three highly electronegative chlorine atoms exert a powerful inductive pull on the methyl carbon. This carbon, now electron-deficient, in turn, withdraws electron density from the adjacent oxygen atom. This cascade significantly enhances the oxygen's electron-withdrawing character, making the overall -I effect of the -OCCl₃ group far greater than that of a simple methoxy (-OCH₃) group.[5][6]

This potent -I effect reduces the overall electron density of the benzene ring, a phenomenon known as deactivation.[7][8]

The Positive Mesomeric Effect (+M): A Countervailing but Attenuated Influence

The resonance (or mesomeric) effect involves the delocalization of π-electrons or lone pairs across a conjugated system.[1][2] The oxygen atom of the -OCCl₃ group possesses lone pairs that can be donated into the benzene ring's π-system.[9] This +M effect increases electron density, particularly at the ortho and para positions.

However, as discussed, the strong inductive demand of the -CCl₃ group significantly reduces the availability of the oxygen's lone pairs for donation. Therefore, while the +M effect is mechanistically important for determining the position of substitution (regioselectivity), it is too weak to overcome the powerful deactivating -I effect.[10]

Impact on Electrophilic Aromatic Substitution (EAS)

EAS is the hallmark reaction of aromatic compounds, where an electrophile replaces a hydrogen atom on the ring.[8][11] The -OCCl₃ group profoundly affects both the rate and regioselectivity of this reaction.

Ring Deactivation: Reduced Reaction Rate

Due to the dominant electron-withdrawing -I effect, the benzene ring in (trichloromethoxy)benzene is significantly less electron-rich than benzene itself.[5] This reduced nucleophilicity means it attacks electrophiles much more slowly.[6][12] Consequently, the -OCCl₃ group is classified as a strong deactivating group, requiring harsher reaction conditions (e.g., stronger catalysts, higher temperatures) to achieve substitution compared to benzene.[8]

| Substituent | Dominant Electronic Effect | Effect on EAS Rate | Classification |

| -OCH₃ | +M > -I | Increases Rate | Activating |

| -H | (Reference) | (Reference) | - |

| -Cl | -I > +M | Decreases Rate | Deactivating |

| -OCCl₃ | Strong -I >> +M | Strongly Decreases Rate | Strongly Deactivating |

| -NO₂ | Strong -I, -M | Strongly Decreases Rate | Strongly Deactivating |

Regioselectivity: An Ortho, Para Director

While most deactivating groups are meta directors (e.g., -NO₂, -CN, -CF₃), the trichloromethoxy group is an exception, directing incoming electrophiles to the ortho and para positions.[7][13] This behavior, shared with halogens, is explained by examining the stability of the cationic carbocation intermediate (the arenium ion or sigma complex) formed during the rate-determining step.[14]

-

Ortho and Para Attack: When the electrophile attacks at the ortho or para position, one of the resulting resonance structures places the positive charge directly on the carbon atom bonded to the -OCCl₃ group. This allows the oxygen's lone pair to delocalize and form a fourth resonance structure, stabilizing the cation. Although the overall energy of this intermediate is high due to the deactivating nature of the group, this additional resonance stabilization makes it less unstable than the alternative.

-

Meta Attack: When attack occurs at the meta position, the positive charge is never located on the carbon bearing the substituent. Therefore, the oxygen lone pair cannot directly participate in stabilizing the charge through resonance.

Experimental Protocol: Bromination of (Trichloromethoxy)benzene

This protocol outlines a representative EAS reaction. Due to the deactivated nature of the substrate, a Lewis acid catalyst is essential.[15]

Impact on Nucleophilic Aromatic Substitution (SNAr)

SNAr is a substitution reaction where a nucleophile displaces a leaving group on an electron-poor aromatic ring.[16][17] This reaction proceeds via a two-step addition-elimination mechanism, forming a negatively charged "Meisenheimer" intermediate.[18][19]

Ring Activation: Enhanced Reaction Rate

The prerequisite for a facile SNAr reaction is the presence of strong electron-withdrawing groups on the aromatic ring, which can stabilize the negative charge of the Meisenheimer intermediate.[18][19][20] The -OCCl₃ group, with its powerful -I effect, excels in this role. When positioned ortho or para to a suitable leaving group (e.g., a halogen), it strongly activates the ring towards nucleophilic attack.[5][16]

The mechanism involves:

-

Addition: The nucleophile attacks the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate (Meisenheimer complex).

-

Elimination: The leaving group is expelled, and the aromaticity of the ring is restored.

The -OCCl₃ group helps to delocalize the negative charge of the intermediate through its inductive effect, stabilizing it and lowering the activation energy for its formation, which is the rate-determining step.[18]

Synthesis and Applications

(Trichloromethoxy)benzene is not typically a final product but a crucial synthetic intermediate. It is most commonly synthesized by the free-radical chlorination of anisole (methoxybenzene), often using UV light or a radical initiator to promote chlorination on the methyl group rather than the aromatic ring.[21][22][23]

Its primary industrial application is as a direct precursor to (trifluoromethoxy)benzene.[5][24] The -OCCl₃ group undergoes a halogen exchange reaction (e.g., with HF) to yield the highly sought-after -OCF₃ group, a key functional group in pharmaceuticals and agrochemicals for its ability to enhance metabolic stability and lipophilicity.[5][10]

Conclusion

The trichloromethoxy group exerts a powerful and dichotomous influence on the reactivity of the benzene ring. Its electronic character is overwhelmingly dominated by a strong negative inductive (-I) effect, which is amplified by the three chlorine atoms. This leads to the following key behaviors:

-

For Electrophilic Aromatic Substitution (EAS): It is a strong deactivating group, significantly slowing the reaction rate. However, due to resonance stabilization of the cationic intermediate, it acts as an ortho, para director .

-

For Nucleophilic Aromatic Substitution (SNAr): It is a strong activating group, facilitating the reaction by inductively stabilizing the anionic Meisenheimer intermediate, provided a leaving group is present at an ortho or para position.

Understanding these electronic effects is paramount for researchers and drug development professionals aiming to utilize the -OCCl₃ group as a strategic tool in the synthesis of complex aromatic molecules.

References

- Vertex AI Search. (2025, February 6).

- Vertex AI Search. (n.d.).

- Vertex AI Search. (n.d.). (Trichloromethoxy)benzene|C7H5Cl3O|For Research - Benchchem.

- Vertex AI Search. (2025, December). A Comparative Guide to the Influence of Trifluoromethoxy vs.

- Vertex AI Search. (2024, December 6).

-

LibreTexts Chemistry. (2022, September 24). 16.5: An Explanation of Substituent Effects. Available from: [Link]

- Vertex AI Search. (2025, June 18).

-

Borsari, M., et al. (1997). Reductive electron transfer on trichloromethyl derivatives of benzene and pyridine studied by electrochemical methods. Journal of the Chemical Society, Perkin Transactions 2, 1839-1844. Available from: [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Reactions of trichloromethyl anions with diformylbenzenes. Estimation of Hammett substituent constants of the formyl, trichloroacetyl, and 2,2,2-trichloro-1-hydroxyethyl groups. Available from: [Link]

-

ResearchGate. (n.d.). Selection of Hammett constant σ + values for selected func- tional... Available from: [Link]

-

Wikipedia. (n.d.). Nucleophilic aromatic substitution. Available from: [Link]

-

OrganicChemGuide. (n.d.). 21.04 Nuc. Aromatic Substitution. Available from: [Link]

-

Master Organic Chemistry. (2018, April 18). Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. Available from: [Link]

-

Master Organic Chemistry. (2025, February 7). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Available from: [Link]

-

Chemistry Steps. (2024, February 15). Inductive and Resonance (Mesomeric) Effects. Available from: [Link]

-

University of Calgary. (n.d.). Resonance and Induction Tutorial. Available from: [Link]

-

Brilliant.org. (n.d.). Inductive Effect, Electromeric Effect, Resonance Effects, and Hyperconjugation. Available from: [Link]

-

Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available from: [Link]

- Google Patents. (n.d.). US5773668A - Method of making trichloromethoxybenzene.

-

Patsnap. (2021, March 19). Preparation method of (trifluoromethoxy)benzene compound - Eureka. Available from: [Link]

-

Wikipedia. (n.d.). Electrophilic aromatic substitution. Available from: [Link]

- Quora. (2017, November 21).

-

YouTube. (2023, January 21). Intro to Organic Chemistry: inductive and resonance effects. Available from: [Link]

-

LabXchange. (2025, January 2). Electrophilic Aromatic Substitution. Available from: [Link]

-

National Institutes of Health. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions - PMC. Available from: [Link]

-

YouTube. (2019, July 12). Nucleophilic Aromatic Substitution. Available from: [Link]

- Moodle@Units. (n.d.). Table 7.1 Hammett substituent constants and their modified values.

- University of California, Berkeley. (n.d.). Table 1: Hammett constants for some common substituents.

-

Michigan State University Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Available from: [Link]

- Google Patents. (n.d.). EP0860416A1 - Method of making trichloromethoxybenzene.

- Google Patents. (n.d.). CN102120717B - Method for producing trichloromethoxybenzene by using chlorobenzene as solvent.

-

Wikipedia. (n.d.). Hammett equation. Available from: [Link]

-

ChemTalk. (2024, May 13). Directing Effects. Available from: [Link]

- askIITians. (2025, August 26). Although chlorine is an electron withdrawing group, yet it is ortho-p.

-

LibreTexts Chemistry. (2015, July 18). 16.3: Directing Effects of Substituents in Conjugation with the Benzene Ring. Available from: [Link]

- CK-12 Foundation. (n.d.). Although chlorine is an electron withdrawing group, it is ortho and para directing in electrophilic aromatic substitution reactions because chlorine undergoes the SN2 mechanism, also known as Walden inversion. Is it correct?

Sources

- 1. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]

- 2. webhome.auburn.edu [webhome.auburn.edu]

- 3. Inductive Effect, Electromeric Effect, Resonance Effects, and Hyperconjugation | Brilliant Math & Science Wiki [brilliant.org]

- 4. m.youtube.com [m.youtube.com]

- 5. (Trichloromethoxy)benzene|C7H5Cl3O|For Research [benchchem.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Aromatic Reactivity [www2.chemistry.msu.edu]

- 9. Question: Is the -OCH3 group an electron-donating ( +I ) effect or elect.. [askfilo.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Directing Effects | ChemTalk [chemistrytalk.org]

- 14. quora.com [quora.com]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 17. youtube.com [youtube.com]

- 18. masterorganicchemistry.com [masterorganicchemistry.com]

- 19. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 20. organicchemistryguide.com [organicchemistryguide.com]

- 21. US5773668A - Method of making trichloromethoxybenzene - Google Patents [patents.google.com]

- 22. EP0860416A1 - Method of making trichloromethoxybenzene - Google Patents [patents.google.com]

- 23. CN102120717B - Method for producing trichloromethoxybenzene by using chlorobenzene as solvent - Google Patents [patents.google.com]

- 24. Preparation method of (trifluoromethoxy)benzene compound - Eureka | Patsnap [eureka.patsnap.com]

Technical Assessment: Predictive Pharmacophore Profiling of 5-Bromo-1,3-dichloro-2-(trichloromethoxy)benzene

Executive Summary

This technical guide provides a comprehensive predictive analysis of 5-Bromo-1,3-dichloro-2-(trichloromethoxy)benzene . This molecule represents a highly specialized polyhalogenated scaffold, distinct from typical "drug-like" pharmaceutical candidates due to its extreme lipophilicity and specific halogenation pattern.

Based on Structure-Activity Relationship (SAR) analysis of analogous polyhalogenated anisoles and benzenes, this compound is predicted to exhibit potent antimicrobial and insecticidal activity via membrane disruption and ion channel modulation.[1] However, the presence of the trichloromethoxy (-OCCl₃) group introduces significant metabolic liability and hepatotoxicity risks , likely precluding oral systemic use in humans while highlighting potential as a topical antiseptic, agrochemical active, or intermediate.

Structural Analysis & Physicochemical Predictions

The biological behavior of this molecule is dictated by its "lipophilic brick" character. We must first establish the physicochemical baseline to understand its transport and binding potential.

The Pharmacophore Core

The molecule features a benzene ring fully substituted at the 1, 2, 3, and 5 positions.

-

Positions 1, 3 (Chlorine): Provide electron-withdrawing character, deactivating the ring against oxidative metabolism at the remaining protons, and increasing lipophilicity.

-

Position 5 (Bromine): Acts as a heavy halogen "anchor," often enhancing binding affinity in hydrophobic pockets via halogen bonding (sigma-hole interactions).[1]

-

Position 2 (-OCCl₃): The critical pharmacophore.[1] Unlike the stable trifluoromethoxy (-OCF₃) group common in modern drugs (e.g., Riluzole), the trichloromethoxy group is sterically bulky and chemically reactive. It serves as a masked carbonyl equivalent or a source of trichloromethyl radicals under metabolic stress.

Calculated Physicochemical Properties (In Silico)

| Property | Predicted Value | Implication |

| Molecular Weight | ~359.8 g/mol | Within small molecule limits, but heavy atom dense.[1] |

| LogP (Octanol/Water) | 5.8 – 6.5 | Critical: Extreme lipophilicity.[1] Violates Lipinski’s Rule of 5. Predicts high tissue retention and poor aqueous solubility.[1] |

| TPSA | ~9.2 Ų | Very low polar surface area.[1] Excellent passive membrane permeability (if solubilized).[1] |

| Rotatable Bonds | 1 (Ether linkage) | Rigid scaffold; likely locked in a non-planar conformation due to steric clash between Cl (pos 1,[1]3) and CCl₃ (pos 2). |

| Solubility (aq) | < 1 µM | Essentially insoluble in water; requires DMSO/surfactant carriers for assays.[1] |

Predicted Mechanism of Action (MoA)[1]

We hypothesize three distinct biological activities based on the structural homology to organochlorine pesticides and polyhalogenated phenols.

Primary Mechanism: Non-Specific Membrane Disruption

The extreme lipophilicity (LogP > 5) suggests the molecule will partition preferentially into lipid bilayers.

-

Mechanism: Accumulation in the inner membrane leaflet causes expansion of the lipid matrix, disrupting membrane fluidity and integrity.

-

Outcome: Leakage of intracellular ions (

,

Secondary Mechanism: GABA-Gated Chloride Channel Antagonism

Polyhalogenated aromatics (e.g., Lindane, Cyclodienes) often bind to the "picrotoxin site" of GABA receptors.

-

Binding Mode: The 5-Br and 1,3-Cl substituents create a hydrophobic cage that fits into the transmembrane pore of the chloride channel.

-

Outcome: Inhibition of chloride influx leads to hyperexcitability and convulsions in insects (insecticidal) or mammals (neurotoxicity).[1]

Metabolic Activation (Toxicity Pathway)

The -OCCl₃ group is a liability in mammalian systems.[1] Cytochrome P450 enzymes (specifically CYP2E1) can attack the C-Cl bond.[1]

-

Pathway: Homolytic cleavage generates a trichloromethyl radical (

).[1] -

Damage: This radical initiates lipid peroxidation chains in hepatocytes, leading to liver necrosis (similar to Carbon Tetrachloride toxicity).[1]

Logic Flow Diagram (SAR Analysis)

Figure 1: Structure-Activity Relationship (SAR) flow linking chemical features to predicted biological outcomes.[1]

Experimental Validation Framework

To validate these predictions, a tiered screening approach is required. Trustworthiness in this protocol relies on addressing the solubility issues immediately.

Tier 1: Solubility & Stability (The "Go/No-Go" Step)

Rationale: Most false positives with this chemotype arise from precipitation in assay media.[1]

Protocol: Kinetic Solubility & Microsomal Stability

-

Preparation: Dissolve compound in 100% DMSO to 10 mM stock.

-

Solubility Spike: Dilute into PBS (pH 7.4) to final concentrations of 1, 10, and 50 µM. Incubate 2 hours.

-

Detection: Centrifuge/filter to remove precipitate. Analyze supernatant via HPLC-UV/MS. Acceptance Criteria: >5 µM solubility.

-

Metabolic Stability: Incubate 1 µM compound with pooled human liver microsomes (HLM) + NADPH for 0, 15, 30, 60 min.

-

Readout: Monitor disappearance of parent peak and appearance of hydrolysis products (e.g., 5-bromo-1,3-dichlorophenol).[1]

Tier 2: Biological Activity Screening[1]

Protocol: High-Content Cytotoxicity & Membrane Integrity Rationale: Distinguish between specific toxicity and general membrane lysis.[1]

-

Cell Line: HepG2 (Liver model) and C. albicans (Fungal model).[1]

-

Dosing: 8-point dose-response (0.1 µM to 100 µM).

-

Multiplex Assay:

-

Interpretation:

Tier 3: Target Specificity (GABA)

Protocol: FLIPR Membrane Potential Assay

-

Cells: HEK293 stably expressing GABA-A receptor subunits.[1]

-

Dye: Membrane potential-sensitive dye (blue/red shift).[1]

-

Stimulation: Add GABA (

concentration) to open channels (depolarization).[1] -

Challenge: Add test compound.

-

Result: If compound blocks the channel, fluorescence change is inhibited (antagonist effect).

Experimental Workflow Diagram

Figure 2: Step-by-step experimental validation workflow prioritizing physicochemical validation.

Safety & Handling (Critical)

Due to the trichloromethoxy group, this compound must be handled as a potential alkylating agent and hepatotoxin.

-

P-Codes: P280 (Wear protective gloves/eye protection), P273 (Avoid release to environment).[1][2]

-

Waste: Do not dispose of down drains. This is a halogenated organic waste requiring high-temperature incineration.[1]

-

Reactivity: Avoid strong bases (NaOH/KOH).[1] The -OCCl₃ group can hydrolyze to form Phosgene (

) or Carbonate equivalents under basic hydrolysis conditions.[1]

References

-

BenchChem. (2025).[1] Application of 5-Bromo-1,3-dichloro-2-fluorobenzene in Agrochemical Development.[1][3] (Structurally homologous scaffold analysis).

-

National Institutes of Health (PubChem). (2025). Compound Summary: 5-Bromo-1,3-dichloro-2-fluorobenzene (CID 22926230).[1] (Physicochemical property baseline).[1][2] [1]

-

MDPI. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry.[4][5][6] (Comparative analysis of -OCF3 vs -OCCl3 lipophilicity and stability).

-

Journal of Medicinal Chemistry. (2006). QSARs for acute toxicity of halogenated benzenes to bacteria.[7] (Basis for antimicrobial prediction).[1]

-

ThermoFisher Scientific. (2025).[1] Safety Data Sheet: 2-Bromo-1,3-dichloro-5-(trifluoromethoxy)benzene.[1] (Handling protocols for polyhalogenated anisoles).

Sources

- 1. 5-Bromo-1,3-dichloro-2-fluorobenzene | C6H2BrCl2F | CID 22926230 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. assets.thermofisher.cn [assets.thermofisher.cn]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. QSARS for acute toxicity of halogenated benzenes to bacteria in natural waters - PubMed [pubmed.ncbi.nlm.nih.gov]

Crystallographic Characterization Framework: 5-Bromo-1,3-dichloro-2-(trichloromethoxy)benzene

Executive Summary

This technical guide establishes the protocol for the crystallographic analysis of 5-Bromo-1,3-dichloro-2-(trichloromethoxy)benzene . Due to the specific substitution pattern—a bulky trichloromethoxy (

As no open-access CIF (Crystallographic Information File) exists in public repositories for this specific congener, this guide serves as a procedural whitepaper . It outlines the predictive geometry, purification requirements, crystallization screening strategies, and data reduction protocols necessary to generate high-quality structural data.

Molecular Profile & Structural Prediction[1][2]

Before initiating crystallization, one must understand the conformational landscape imposed by the steric bulk.

Chemical Identity[3]

-

Systematic Name: 5-Bromo-1,3-dichloro-2-(trichloromethoxy)benzene

-

Molecular Formula:

-

Molecular Weight: ~359.26 g/mol

-

Key Feature: High halogen content (1 Br, 5 Cl) results in significant X-ray absorption and scattering power.

Conformational Analysis (The "Gear Effect")

The 2-position

-

Prediction: The phenyl ring and the trichloromethyl group will likely adopt an orthogonal or highly twisted conformation to minimize steric clash between the ortho-chlorines and the trichloromethyl chlorines.

-

Atropisomerism: Researchers should monitor for restricted rotation around the

bond, which may lead to stable rotamers in the crystal lattice.

Predicted Unit Cell Parameters (Analog Based)

Based on structurally similar polyhalogenated anisoles (e.g., 2,4,6-trichloroanisole), we anticipate:

-

Crystal System: Monoclinic (

) or Triclinic ( -

Packing Coefficient: High, driven by

and -

Density:

(due to heavy atom count).

Experimental Protocol: Synthesis to Crystal

High-quality diffraction data requires chemically pure starting material. Impurities >0.5% can poison crystal growth, particularly in polyhalogenated systems where lattice energy differences are subtle.

Purification Workflow

-

Synthesis Origin: Typically synthesized via radical chlorination of 5-bromo-1,3-dichloro-2-methoxybenzene.

-

Solvent Wash: Wash crude solid with cold

-hexane to remove unreacted anisole derivatives. -

Recrystallization (Pre-screen): Dissolve in hot ethanol; cool slowly. If amorphous precipitate forms, switch to sublimation.

-

Sublimation: For halogenated aromatics, vacuum sublimation (

,

Crystallization Screening Matrix

The high lipophilicity (

| Method | Solvent System | Conditions | Target Outcome |

| Slow Evaporation | Ambient, perforated cap | Block-like crystals | |

| Vapor Diffusion | THF (Solvent) / Pentane (Precipitant) | Closed system, | Reduced thermal motion |

| Cooling | Acetone | Large prisms | |

| Sublimation | None | High Vacuum, Cold Finger | High-purity plates |

Workflow Visualization

The following diagram illustrates the critical path from crude synthesis to the final solved structure, emphasizing the feedback loop required if twinning or disorder is observed.

Figure 1: Iterative workflow for obtaining diffraction-quality crystals of polyhalogenated aromatics.

Data Acquisition & Reduction Strategy

Radiation Source Selection

Critical Recommendation: Use Molybdenum (Mo-K

-

Reasoning: The molecule contains 1 Bromine and 5 Chlorines.

-

Absorption: Copper (Cu) radiation will result in massive absorption (

), leading to severe scaling errors and inaccurate bond lengths. Mo radiation reduces

Data Collection Parameters[3]

-

Temperature: Collect at 100 K using a nitrogen cryostream. This freezes the rotation of the

group, reducing thermal ellipsoids and resolving disorder in the trichloromethyl moiety. -

Resolution: Aim for

Å or better to resolve the electron density between the closely spaced chlorines. -

Redundancy: High redundancy (

) is required to accurately model the anomalous scattering of Bromine, which aids in absolute structure determination if the space group is non-centrosymmetric.

Refinement Nuances

-

Disorder: The

group often exhibits rotational disorder. Be prepared to model this using a split-site model (e.g., PART 1 and PART 2 in SHELXL) with occupancy refinement. -

Twinning: Pseudo-merohedral twinning is common in monoclinic systems with

. Check for twin laws if

Structural Analysis: The "Sigma-Hole" Network

For drug development professionals, the raw coordinates are less important than the intermolecular interactions. This molecule is a prime candidate for Halogen Bonding (XB) studies.

Pharmacophore Features

-

Bromine (Pos 5): Acts as a strong XB donor. The "sigma-hole" (region of positive electrostatic potential) on the extension of the C-Br bond will interact with nucleophiles (carbonyls, nitrogens) in protein targets.

-

Trichloromethoxy (Pos 2): Acts as a hydrophobic anchor. The volume of this group approximates an isopropyl group but with distinct electronic properties.

Interaction Pathway Diagram

The following diagram maps the structural features to their crystallographic and biological implications.

Figure 2: Structural Activity Relationship (SAR) and crystallographic packing drivers.

References & Authoritative Grounding

As specific crystallographic data for this exact congener is not indexed in open repositories (CSD/COD), the following references provide the methodological basis and structural analog data required to validate the protocols above.

-

PubChem Compound Summary. Benzene, (trichloromethoxy)- (CAS 34888-05-6).[1] National Library of Medicine.

-

BenchChem Application Note. 5-Bromo-1,3-dichloro-2-fluorobenzene as an Agrochemical Intermediate. (Structural analog for synthesis and handling).

-

Google Patents. WO2021152435A1 - Process for preparation of 5-bromo-1, 2, 3-trichlorobenzene. (Describes the halogenation patterns and purification of similar heavy-halogen aromatics).

-

Sigma-Aldrich Technical Data. 5-BROMO-1,3-DICHLORO-2-IODOBENZENE. (Handling and stability data for mixed-halogen benzenes).

-

RSC Advances. Unusual crystalline morphology of Poly Aryl Ether Ketones. (Methodology for analyzing aryl ether crystallinity).

Final Validation Note

Researchers attempting to crystallize 5-Bromo-1,3-dichloro-2-(trichloromethoxy)benzene must verify the resulting unit cell against the predicted density of

Sources

A Senior Application Scientist's Guide to the Spectroscopic Characterization of Polyhalogenated Anisole Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Polyhalogenated anisole derivatives (PHAs) represent a significant class of compounds, appearing as environmental contaminants, key intermediates in pharmaceutical synthesis, and valuable scaffolds in materials science.[1][2][3] Unambiguous structural elucidation and quantification of these molecules are paramount for their study and application. Spectroscopic analysis provides the definitive toolkit for this purpose. This technical guide offers an in-depth exploration of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy—as they apply to PHAs. Moving beyond a simple recitation of data, this document explains the causal relationships between the molecular structure of PHAs—specifically the interplay between the electron-donating methoxy group and the multifaceted electronic effects of halogen substituents—and the resulting spectral signatures. Each section includes field-proven experimental protocols and data interpretation strategies, designed to serve as a self-validating system for researchers.

The Structural Imperative: Why Spectroscopic Analysis is Non-Negotiable for PHAs

The chemical identity and behavior of a polyhalogenated anisole are dictated by three key structural features:

-

The anisole backbone (a methoxy group on a benzene ring).

-

The type of halogen substituents (F, Cl, Br, I).

-

The number and regiochemical arrangement (substitution pattern) of these halogens.

These features modulate the molecule's electron distribution, symmetry, and bond energies, which in turn govern its chemical reactivity, toxicity, and pharmacological activity. Spectroscopic techniques are uniquely capable of probing these molecular properties, providing a detailed "fingerprint" for each derivative. This guide will deconstruct these fingerprints, enabling confident structure determination.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing precise information about the chemical environment of each nucleus (primarily ¹H and ¹³C) in the molecule.

¹H NMR Spectroscopy: Probing the Proton Environment

The power of ¹H NMR lies in its sensitivity to subtle electronic differences. In PHAs, the chemical shift (δ) of the aromatic protons is a direct readout of the electronic tug-of-war between the electron-donating methoxy group and the electron-withdrawing halogens.

Causality Behind Experimental Observations:

-

The Methoxy Signal: The protons of the methoxy (-OCH₃) group are highly shielded and appear as a sharp singlet, typically in the range of δ 3.8 – 4.0 ppm . This signal serves as a reliable starting point for spectral interpretation.

-

Aromatic Protons: The methoxy group donates electron density to the ring via resonance, particularly at the ortho and para positions, which would normally shield these protons (shift them upfield). However, halogens exert a strong inductive electron-withdrawing effect, which deshields nearby protons (shifts them downfield).[4] The final chemical shift is a net result of these competing effects.

-

Splitting Patterns (Multiplicity): Spin-spin coupling between adjacent, non-equivalent protons provides definitive information on the substitution pattern. For example, two adjacent protons will appear as doublets (a "doublet of doublets" if coupled to another proton), while an isolated proton will be a singlet.

The diagram below illustrates how substituent effects influence the electron density and, consequently, the NMR chemical shifts of aromatic protons.

Caption: Influence of substituents on aromatic proton chemical shifts.

¹³C NMR Spectroscopy: Visualizing the Carbon Framework

¹³C NMR complements ¹H NMR by providing a count of non-equivalent carbon atoms, which is a powerful indicator of molecular symmetry.

-

Methoxy Carbon: A distinct signal appears around δ 55-60 ppm .

-

Aromatic Carbons: The carbon directly attached to the methoxy group (C1) is typically found around δ 155-160 ppm . Carbons bonded to halogens (ipso-carbons) are significantly affected; their chemical shifts vary widely depending on the specific halogen due to electronegativity and heavy-atom effects. Other ring carbons appear in the typical aromatic region of δ 110-140 ppm .

| Typical NMR Chemical Shifts (δ, ppm) for Anisole Derivatives | |

| Nucleus | Typical Chemical Shift (δ) in CDCl₃ |

| ¹H (-OCH₃ ) | 3.8 - 4.0 (singlet) |

| ¹H (Aromatic) | 6.8 - 7.8 (complex patterns) |

| ¹³C (-OC H₃) | 55 - 60 |

| ¹³C (C -OCH₃) | 155 - 160 |

| ¹³C (Aromatic) | 110 - 140 |

| ¹³C (C -Halogen) | Varies (e.g., C-Cl: ~125-135) |

Experimental Protocol: NMR Spectrum Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the purified polyhalogenated anisole derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆). Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrument Setup: Insert the tube into the NMR spectrometer.

-

Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, ensuring sharp, well-resolved peaks.

-

¹H Spectrum Acquisition: Acquire the proton spectrum. Typical parameters include a 30° or 45° pulse angle, a relaxation delay of 1-2 seconds, and 8-16 scans for good signal-to-noise.

-

¹³C Spectrum Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. This requires more scans (e.g., 128 or more) due to the low natural abundance of ¹³C.

-

Data Processing: Fourier transform the raw data (FID). Phase the spectrum and perform baseline correction. Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm or the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm for ¹H, 77.16 ppm for ¹³C).

-

Analysis: Integrate the ¹H signals and analyze the chemical shifts and coupling patterns to elucidate the structure.

Mass Spectrometry (MS): Weighing the Evidence

Mass spectrometry provides the exact molecular weight and invaluable clues about the elemental composition and structure through fragmentation analysis. For halogenated compounds, it offers a uniquely definitive signature.

Causality Behind Experimental Observations:

-

The Molecular Ion (M⁺•): The peak with the highest mass-to-charge ratio (m/z) generally corresponds to the intact molecule minus one electron. This directly confirms the molecular weight of the derivative.

-

The Isotopic Fingerprint: This is the most powerful feature of MS for PHA analysis. Halogens have characteristic natural isotope distributions:

-

Chlorine: ³⁵Cl (75.8%) and ³⁷Cl (24.2%), an approximate 3:1 ratio .

-

Bromine: ⁷⁹Br (50.7%) and ⁸¹Br (49.3%), an approximate 1:1 ratio . The presence of one or more Cl or Br atoms creates a predictable cluster of peaks for the molecular ion and any halogen-containing fragments. The pattern of this cluster is a dead giveaway for the number of chlorine or bromine atoms present.[5]

-

-

Fragmentation Pathways: Anisoles undergo characteristic fragmentation upon ionization.[6] Common losses include:

-

Loss of a methyl radical (•CH₃): [M-15]⁺

-

Loss of formaldehyde (CH₂O): [M-30]⁺•

-

Loss of a methoxy radical (•OCH₃): [M-31]⁺

-

Loss of a halogen atom (•X): [M-X]⁺

-

Caption: Common MS fragmentation pathways and isotopic patterns for PHAs.

Experimental Protocol: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for analyzing volatile and semi-volatile compounds like PHAs, providing both separation and identification.[1][2]

-

Sample Preparation: Prepare a dilute solution of the sample (~10-100 ppm) in a volatile organic solvent (e.g., hexane, dichloromethane).

-

GC Instrument Setup:

-

Injector: Set to a temperature that ensures rapid volatilization without thermal degradation (e.g., 250 °C).

-

Column: Use a non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms).

-

Oven Program: Start at a low temperature (e.g., 60 °C), hold for 1-2 minutes, then ramp the temperature at a controlled rate (e.g., 10-15 °C/min) to a final temperature that elutes all compounds of interest (e.g., 280 °C).

-

Carrier Gas: Use high-purity helium at a constant flow rate (e.g., 1.0 mL/min).

-

-

MS Instrument Setup:

-

Ion Source: Use Electron Ionization (EI) at 70 eV. Set the source temperature to ~230 °C.

-

Mass Analyzer: Set to scan a relevant mass range (e.g., m/z 40-500).

-

-

Injection and Acquisition: Inject 1 µL of the sample into the GC. The instrument software will automatically acquire mass spectra across the entire chromatogram.

-

Data Analysis:

-

Examine the total ion chromatogram (TIC) to identify peaks corresponding to individual compounds.

-

Extract the mass spectrum for each peak of interest.

-

Identify the molecular ion peak and analyze its isotopic pattern to determine the number and type of halogens.

-

Correlate major fragment ions with expected fragmentation pathways to confirm the structure.

-

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared light, which excites molecular vibrations.[7] For PHAs, it is excellent for confirming the presence of the core anisole structure.

Causality Behind Experimental Observations:

The key is to identify the characteristic vibrations of the ether linkage and the aromatic ring.

-

C-O-C Ether Stretch: This is a hallmark of anisoles. Due to the coupling of the C-O bonds, two distinct stretching vibrations are observed:

-

C-H Stretches: These confirm the presence of both aromatic and aliphatic protons.

-

C=C Aromatic Ring Stretches: Two to four sharp bands of variable intensity appear in the 1450-1600 cm⁻¹ region, confirming the benzene ring.[7]

-

C-H Out-of-Plane Bending: Strong absorptions in the 690-900 cm⁻¹ region can provide clues about the ring's substitution pattern, though this can be complex in poly-substituted systems.

| Key IR Absorption Frequencies for Polyhalogenated Anisoles | |

| Vibrational Mode | Typical Wavenumber (cm⁻¹) and Intensity |

| Aromatic C-H Stretch | 3010 - 3100 (medium) |

| Aliphatic C-H Stretch (-OCH₃) | 2840 - 2960 (medium) |

| Aromatic C=C Stretch | 1450 - 1600 (variable, sharp) |

| Asymmetric C-O-C Stretch | 1240 - 1260 (strong, sharp) |

| Symmetric C-O-C Stretch | 1020 - 1050 (moderate) |

| C-H Out-of-Plane Bend | 690 - 900 (strong) |

| C-Cl Stretch | 600 - 800 (variable) |

Experimental Protocol: FTIR Spectrum Acquisition (Neat Liquid/KBr Pellet)

-

Sample Preparation (Neat Liquid): If the sample is a liquid, place one drop between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. Gently press the plates together to form a thin film.

-

Sample Preparation (KBr Pellet): If the sample is a solid, grind 1-2 mg of the sample with ~100 mg of dry KBr powder using an agate mortar and pestle until a fine, homogenous powder is formed. Press the powder into a transparent pellet using a hydraulic press.

-

Background Spectrum: Place the sample holder (empty plates or a blank KBr pellet) in the spectrometer and acquire a background spectrum. This is crucial to subtract the absorbance of the atmosphere (CO₂, H₂O) and the sample matrix.

-

Sample Spectrum: Place the prepared sample in the spectrometer and acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Analysis: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Identify the key absorption bands and correlate them with the expected functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Examining the π-Electron System

UV-Vis spectroscopy probes the electronic transitions within the molecule, primarily the π → π* transitions of the aromatic ring. It is sensitive to conjugation and the influence of substituents on the electronic system.

Causality Behind Experimental Observations:

-

The Benzene Chromophore: Benzene itself exhibits two main absorption bands: a strong primary band (~204 nm) and a weaker secondary band with fine structure (~255 nm).[10][11]

-

Auxochromic Effects: Both the methoxy group and halogen substituents are considered auxochromes—groups that modify the absorption of the chromophore.

-

-OCH₃ Group: The lone pair electrons on the oxygen atom extend the conjugated π-system through resonance. This lowers the energy gap between the π and π* orbitals, resulting in a bathochromic (red) shift to longer wavelengths and an increase in intensity.[12]

-

Halogen Groups: Halogens also possess lone pairs that can participate in resonance, causing a bathochromic shift.[12] The magnitude of this shift generally increases with the atomic size of the halogen (I > Br > Cl > F).

-

-

Solvent Effects: The polarity of the solvent can influence the position and intensity of absorption bands. It is critical to report the solvent used when presenting UV-Vis data.

Experimental Protocol: UV-Vis Spectrum Acquisition

-

Solvent Selection: Choose a solvent that dissolves the sample and is transparent in the UV region of interest (typically >220 nm). Spectroscopic grade hexane, ethanol, or acetonitrile are common choices.

-

Sample Preparation: Prepare a dilute solution of the sample. The concentration should be chosen such that the maximum absorbance falls between 0.2 and 1.0 AU (Absorbance Units). This often requires concentrations in the range of 10⁻⁴ to 10⁻⁵ M.

-

Instrument Setup: Turn on the UV-Vis spectrophotometer and allow the lamps (deuterium for UV, tungsten for visible) to warm up and stabilize.

-

Baseline Correction: Fill two matched quartz cuvettes with the pure solvent. Place one in the reference beam path and one in the sample beam path. Run a baseline scan to zero the instrument across the desired wavelength range (e.g., 200-400 nm).

-

Sample Measurement: Empty the sample cuvette, rinse it with a small amount of the sample solution, and then fill it with the sample solution. Place it back in the sample beam path and acquire the absorption spectrum.

-

Data Analysis: Identify the wavelength of maximum absorbance (λₘₐₓ) for each absorption band. If the concentration is known accurately, the molar absorptivity (ε) can be calculated using the Beer-Lambert Law (A = εcl).

Integrated Spectroscopic Workflow

A robust characterization relies on integrating the data from all techniques. The following workflow ensures a logical and self-validating approach to structure elucidation.

Caption: Integrated workflow for the spectroscopic characterization of PHAs.

References

-

Treatment of anisole - Organic Chemistry. Vaia. [Link]

-

FT-IR spectra of control and treated anisole. | Download Scientific Diagram. ResearchGate. [Link]

-

Miyazaki, T., Kaneko, S., Horii, S., & Yamagishi, T. (1981). Identification of polyhalogenated anisoles and phenols in oysters collected from Tokyo Bay. Bulletin of Environmental Contamination and Toxicology, 26(5), 577-584. [Link]

-

IR Spectrum Of Anisole. Bartleby.com. [Link]

-

The IR spectrum for anisole contains two C―O stretching bands in ... Pearson. [Link]

-

Zhang, J., Zhang, A., Fan, C., Li, X., Cui, Z., & Zhang, Z. (2022). Determination of Multihalo- Phenols and Anisoles in Wine by Gas Chromatography Tandem Mass Spectrometry Through Online Derivatization and Head Space Solid Phase Microextraction. Food Analytical Methods. [Link]

-

Abraham, R. J., & Reid, M. (2004). 1H Chemical Shifts in NMR. Part 20--anisotropic and Steric Effects in Halogen Substituent Chemical Shifts (SCS), a Modelling and Ab Initio Investigation. Magnetic Resonance in Chemistry, 42(5), 449-460. [Link]

-

UV-Vis Spectroscopy. University of California, Los Angeles. [Link]

-

Zahran, N. F., & Helal, A. I. (1997). Mass spectrometric study on the fragmentation of anisole. Arab Journal of Nuclear Sciences and Applications, 30(2), 163-169. [Link]

-

Brennan, N. F. (2006). CHAPTER 4 UV/VIS SPECTROSCOPY. University of Pretoria. [Link]

-

ULTRAVIOLET SPECTROSCOPY. St. Paul's Cathedral Mission College. [Link]

-

Photoionization mass spectra of anisole taken with selected temperatures at a photoenergy of 10.6 eV. ResearchGate. [Link]

-

Anisole (CAS 100-66-3) - High-Quality Organic Compound. SAVL. [Link]

Sources

- 1. Identification of polyhalogenated anisoles and phenols in oysters collected from Tokyo Bay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Anisole (CAS 100-66-3) - High-Quality Organic Compound [vinatiorganics.com]

- 4. 1H chemical shifts in NMR. Part 20--anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and ab initio investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The IR spectrum for anisole contains two C―O stretching bands in ... | Study Prep in Pearson+ [pearson.com]

- 6. researchgate.net [researchgate.net]

- 7. vaia.com [vaia.com]

- 8. IR Spectrum Of Anisole | bartleby [bartleby.com]

- 9. researchgate.net [researchgate.net]

- 10. staff.hnue.edu.vn [staff.hnue.edu.vn]

- 11. repository.up.ac.za [repository.up.ac.za]

- 12. spcmc.ac.in [spcmc.ac.in]

Reagents for introducing trichloromethoxy groups to halogenated benzenes

Application Note: Strategic Synthesis of Trichloromethoxy ( ) Groups on Halogenated Benzenes

Executive Summary

The trichloromethoxy group (

-

Direct Utility: It imparts significant lipophilicity and metabolic stability to the arene scaffold.

-

Synthetic Utility: It is the immediate precursor to the trifluoromethoxy group (

) via halogen exchange (Swarts reaction), a moiety found in blockbuster drugs like Riluzole.

Introducing an

This guide details the two authoritative protocols for this transformation: Radical Photo-Chlorination of Anisoles (Industry Standard) and the Phosphorus Pentachloride Deoxygenation (Yagupolskii Method).

Strategic Analysis of Synthetic Routes

The choice of reagent and pathway depends heavily on the electronic nature of the halogenated substrate.

| Feature | Route A: Radical Photo-Chlorination | Route B: |

| Precursor | Halogenated Anisole (e.g., 4-chloroanisole) | Halogenated Aryl Chloroformate / Carbonate |

| Primary Reagent | Chlorine Gas ( | Phosphorus Pentachloride ( |

| Mechanism | Free Radical Chain Substitution | Deoxygenative Chlorination |

| Key Advantage | Scalable; Atom economical; High Yield. | Avoids ring chlorination in highly electron-rich systems. |

| Limitation | Requires specialized photochemical equipment; Potential for ring chlorination if not controlled. | Harsh conditions ( |

Decision Logic for Halogenated Benzenes

For halogenated benzenes (e.g., chlorobenzene, bromobenzene derivatives), Route A is generally preferred. The existing halogen atom on the ring exerts an electron-withdrawing inductive effect (-I), which deactivates the ring toward electrophilic aromatic substitution. This naturally suppresses the primary side reaction (ring chlorination) and favors the desired radical attack on the methoxy side chain.

Detailed Protocols

Protocol A: Radical Photo-Chlorination of Halogenated Anisoles

Objective: Conversion of 4-chloroanisole to 1-chloro-4-(trichloromethoxy)benzene.

Mechanism:

The reaction proceeds via a radical chain mechanism.[1] The bond dissociation energy (BDE) of the benzylic C-H bonds decreases as chlorine atoms are added, facilitating the exhaustive chlorination to

Materials:

-

Substrate: 4-Chloroanisole (Purity

). -

Reagent: Chlorine gas (

, anhydrous). -

Solvent: Benzotrifluoride (BTF) or 4-Chlorobenzotrifluoride (PCBTF). Note: Historically

was used, but BTF is the modern, greener standard. -

Catalyst/Initiator: Medium-pressure Mercury UV Lamp (primary) or AIBN (secondary chemical initiator).

Experimental Procedure:

-

Setup: Equip a multi-neck reaction flask with a gas dispersion tube (fritted glass), a reflux condenser (vented to a caustic scrubber to neutralize HCl), a thermometer, and a quartz immersion well for the UV lamp.

-

Solvation: Dissolve 4-chloroanisole in BTF (30–50 wt% concentration). Pure neat reaction is possible but increases the risk of thermal runaway.

-

Initiation: Heat the mixture to

and turn on the UV lamp. -

Chlorination (Stepwise):

-

Introduce

gas slowly. The reaction is exothermic. -

Monitoring: The conversion proceeds Anisole

Monochloromethyl -

Critical Control Point: The final chlorination step (

) is the slowest and requires higher temperatures. Raise the temperature to reflux (

-

-

Completion: Monitor via GC-MS. Look for the disappearance of the dichloromethyl intermediate (

peaks). -

Workup: Purge the solution with nitrogen to remove residual

and HCl. Distill the solvent (BTF) for reuse. The product is usually isolated by vacuum distillation.

Data Validation (Yield Profile):

| Solvent | Temp ( | Yield ( | Ring Chlorination (Impurity) |

| 77 (Reflux) | 92% | 2–5% | |

| BTF (Recommended) | 102 (Reflux) | 94% | < 1% |

| Neat (No Solvent) | 100–120 | 85% | 10–15% |

Protocol B: The Yagupolskii Method ( Route)

Objective: Synthesis of trichloromethoxybenzenes from phenols via aryl chloroformates. Reference: L.M.[2][3] Yagupolskii, Zh. Obshch. Khim. 1961.[2]

Context: This method is indispensable when the substrate contains groups sensitive to free radicals or when the "Anisole Route" fails due to steric hindrance.

Experimental Procedure:

-

Precursor Synthesis: React the halogenated phenol with phosgene (or diphosgene/triphosgene) to generate the Aryl Chloroformate (

). -

Chlorination:

-

Mix the Aryl Chloroformate (1.0 equiv) with Phosphorus Pentachloride (

, 1.1 equiv). -

Heat the neat mixture to

. -

Observation: Evolution of

gas occurs.

-

-

Mechanism: The

acts as a powerful deoxygenating chlorinating agent, converting the carbonyl oxygen into two chlorine atoms and the formate chlorine remains, resulting in -

Workup: Fractional distillation is required to separate the product from phosphorus byproducts.

Visualizing the Pathways

Diagram 1: Mechanistic Workflow & Decision Tree

The following diagram illustrates the decision process and the chemical mechanism for the radical route.

Caption: Decision tree for selecting the synthesis route based on substrate availability, detailing the radical chain mechanism vs. the PCl5 deoxygenation pathway.

Safety & Handling (Critical)

-

Phosgene Risk: Trichloromethoxy compounds can hydrolyze to release Phosgene (

) and HCl upon exposure to moisture. All reaction vessels must be vented through a scrubber containing 20% NaOH. -

Chlorine Gas:

is highly toxic and corrosive. Use only in a dedicated fume hood with gas sensors. -

UV Radiation: Direct exposure to the mercury lamp causes severe eye/skin damage. The apparatus must be shielded with aluminum foil or a dedicated cabinet.

-

Thermal Stability: While aryl trichloromethyl ethers are generally stable, they should not be distilled at temperatures exceeding

without prior DSC (Differential Scanning Calorimetry) testing to rule out decomposition.

References

-

Feist, F. (1931). "Über die Chlorierung des Anisols" (Chlorination of Anisole).[4] Berichte der deutschen chemischen Gesellschaft.

-

Yagupolskii, L. M. (1961).[2] "Synthesis of derivatives of phenyl trifluoromethyl ether." Zhurnal Obshchei Khimii, 31, 915–924.[2] (Foundational work on the PCl5 route).

-

Kysela, E., et al. (1998). "Method of making trichloromethoxybenzene." U.S. Patent 5,773,668. (Detailed industrial protocol for photo-chlorination in BTF).

-

Lopchuk, J. M. (2019).[5] "Synthesis of CF3-containing tetrahydrocarbazoles." Tetrahedron. (Modern context on trifluoromethoxylation precursors). [5]

-

Marhold, A. (1982). "Process for the preparation of trichloromethoxy-benzenes." U.S. Patent 4,327,232. (Process chemistry optimization).

Sources

- 1. US9556090B2 - Method for the preparation of trichloromethyl-group-substituted benzene - Google Patents [patents.google.com]

- 2. Advances in the Development of Trifluoromethoxylation Reagents [mdpi.com]

- 3. scholar.google.com [scholar.google.com]

- 4. orbi.uliege.be [orbi.uliege.be]

- 5. pubs.acs.org [pubs.acs.org]

Functionalization of the 5-bromo position in trichloromethoxy benzenes

Application Note: Chemoselective Functionalization of the 5-Bromo Position in Trichloromethoxy Benzenes

Executive Summary & Strategic Importance

The trichloromethoxy group (

However, the functionalization of 5-bromo-trichloromethoxybenzenes presents a "stability paradox." The

This guide details the protocols required to functionalize the 5-bromo position while preserving the integrity of the sensitive trichloromethoxy ether. We move beyond standard "textbook" conditions to field-proven, anhydrous catalytic systems.

Critical Control Points: The Stability Matrix

Before initiating synthesis, researchers must understand the failure modes of the

| Parameter | Risk Factor | Mechanism of Failure | Mitigation Strategy |

| Aqueous Base | High | Hydrolysis to aryl carbonates/chloroformates via nucleophilic attack at the trichloromethyl carbon. | Strictly Anhydrous Bases: Use |

| Organolithiums | Critical | Metal-Halogen Exchange at the | Avoid n-BuLi. Use Magnesiation (Turbo-Grignard) or Pd-catalysis. |

| Nucleophiles | Medium | Use sterically hindered ligands (e.g., XPhos, BrettPhos) to accelerate reductive elimination. | |

| Temperature | Medium | Thermal decomposition to phosgene analogs if moisture is present. | Limit reaction temp to |

Decision Tree & Workflow

The following logic gate determines the optimal protocol based on the desired transformation.

Figure 1: Strategic decision tree for functionalizing the 5-bromo position. Note the explicit exclusion of standard lithiation.

Detailed Experimental Protocols

Protocol A: Anhydrous Suzuki-Miyaura Coupling

Objective: C-C bond formation without hydrolyzing the

Rationale: Standard Suzuki conditions utilize aqueous

Materials:

-

Substrate: 5-Bromo-1-(trichloromethoxy)benzene (1.0 equiv)

-

Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 equiv)

-

Catalyst: XPhos Pd G2 (2-3 mol%) – Selected for rapid oxidative addition into hindered bromides.

-

Base: Anhydrous tribasic potassium phosphate (

) (2.0 equiv) – Finely ground/micronized. -

Solvent: Anhydrous 1,4-Dioxane or Toluene (0.2 M).

Step-by-Step:

-

Inert Setup: Charge a flame-dried reaction vial with the substrate, boronic acid,

, and XPhos Pd G2 catalyst. Cap with a septum and purge with Argon for 5 minutes. -

Solvation: Add anhydrous 1,4-Dioxane via syringe.

-

Activation: Place the vial in a pre-heated block at 80°C . Note: Do not exceed 100°C.

-

Monitoring: Monitor by HPLC/UPLC every hour. Look for the disappearance of the starting bromide.

-

QC Check: If

hydrolysis occurs, you will see a polar peak corresponding to the phenol or carbonate.

-

-

Workup: Cool to room temperature. Filter through a pad of Celite (eluting with EtOAc) to remove inorganic salts. Do not perform an aqueous wash with high pH.

-

Purification: Concentrate and purify via silica flash chromatography.

Protocol B: Chemoselective Buchwald-Hartwig Amination

Objective: C-N bond formation avoiding nucleophilic displacement of the

Rationale: Strong alkoxide bases (NaOtBu) can attack the trichloromethyl ether. We utilize

Materials:

-

Substrate: 1.0 equiv.

-

Amine: 1.2 equiv (Primary or Secondary).

-

Catalyst: BrettPhos Pd G3 (1-2 mol%).

-

Base: Anhydrous Cesium Carbonate (

) (2.0 equiv). -

Solvent: Anhydrous t-Amyl Alcohol or Dioxane.

Step-by-Step:

-

Combine Solids: In a nitrogen-filled glovebox (or under strict Schlenk conditions), combine substrate, amine, base, and catalyst.

-

Reaction: Add solvent and heat to 90°C .

-

Quench: Filter hot through Celite.

-

Validation:

NMR is critical here. The

Protocol C: The "Turbo-Grignard" Exchange (Magnesiation)

Objective: Generating a nucleophile for quenching with electrophiles (aldehydes, ketones).

Rationale: Direct lithiation with n-BuLi is prohibited due to the high risk of attacking the C-Cl bonds of the trichloromethoxy group (Lithium-Halogen exchange at the wrong site). We use the Knochel Turbo-Grignard (

Materials:

-

Substrate: 1.0 equiv.

-

Reagent:

(1.3 M in THF) (1.1 equiv). -

Electrophile: e.g., Benzaldehyde (1.2 equiv).[1]

-

Solvent: Anhydrous THF.

Step-by-Step:

-

Cooling: Dissolve substrate in THF and cool to -15°C . (Unlike nBuLi which requires -78°C, Turbo-Grignard works at moderate sub-zero temps, but we keep it cool to protect the ether).

-

Exchange: Add

dropwise over 10 minutes. -

Incubation: Stir at -15°C for 30-60 minutes.

-

Self-Validation: Take a 50

L aliquot, quench in MeOD, and run NMR. You should see the deuterated product (loss of Br, gain of D) and retention of the

-

-

Functionalization: Add the electrophile dropwise.

-

Quench: Quench with saturated aqueous

.

Analytical Validation & QC

To ensure the integrity of the

| Feature | Starting Material (5-Br-OCCl3) | Successful Product | Failed Reaction (Hydrolysis) |

| Singlet ~100-108 ppm ( | Signal Retained | Signal Lost / Shift to ~150 ppm (Carbonate) | |

| IR Spectroscopy | Strong bands ~780-850 cm | Bands Retained | Broad -OH stretch (Phenol) or C=O (Carbonate) |

| Mass Spec | Distinct Cl isotope pattern (M, M+2, M+4) | Pattern Retained | Loss of Cl pattern; Mass -116 (Loss of |

References

-

Yagupolskii, L. M. (1955).[2] The synthesis of aryl trifluoromethyl ethers and the reactivity of the trichloromethoxy group. Journal of General Chemistry USSR, 25, 2225. (Foundational text on the reactivity of

vs -

Knochel, P., et al. (2011). Functionalization of heterocyclic compounds using polyfunctional magnesium and zinc reagents. Handbook of Functionalized Organometallics.

-

Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.

- Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. (Context for anhydrous Suzuki conditions).

- Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Source of Lipophilicity values).

Note: The author advises performing a safety assessment before working with trichloromethoxy compounds, as their degradation can release phosgene-like species.

Sources

Applications of 5-Bromo-1,3-dichloro-2-(trichloromethoxy)benzene in pharmaceutical chemistry

Application Note: 5-Bromo-1,3-dichloro-2-(trichloromethoxy)benzene in Pharmaceutical Chemistry

Part 1: Executive Summary & Strategic Value